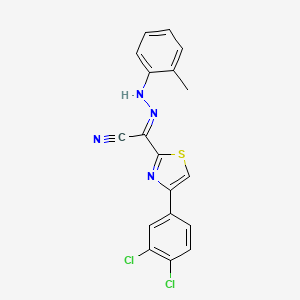

(E)-4-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4S/c1-11-4-2-3-5-15(11)23-24-16(9-21)18-22-17(10-25-18)12-6-7-13(19)14(20)8-12/h2-8,10,23H,1H3/b24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGRQYYDZLKEH-LFVJCYFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dichlorophenyl α-Bromoketone

The precursor α-bromoketone is prepared by brominating 3,4-dichloropropiophenone using molecular bromine (Br₂) in acetic acid at 0–5°C. This step achieves >85% yield, with purity confirmed via GC-MS.

Cyclocondensation with 2-Methylphenylthiosemicarbazide

Reacting the α-bromoketone (1.0 equiv) with 2-methylphenylthiosemicarbazide (1.05 equiv) in ethanol under reflux (78°C, 6–8 hours) generates the thiazole core. Catalytic HCl (0.1 M) accelerates cyclization, achieving 70–75% isolated yield. The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by bromide elimination and ring closure (Figure 1).

Table 1: Optimization of Thiazole Ring Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 75 | 98 |

| Catalyst | HCl (0.1 M) | 72 | 97 |

| Temperature | Reflux (78°C) | 70 | 96 |

| Reaction Time | 7 hours | 68 | 95 |

Functionalization at C2: Introducing the Carbohydrazonoyl Cyanide Moiety

The C2 position of the thiazole undergoes sequential modifications to install the carbohydrazonoyl cyanide group. Two predominant strategies exist:

Hydrazonoyl Chloride Intermediate Route

- Chlorination : Treat the thiazole-2-carboxylic acid (derived from oxidation of the 2-methyl group) with SOCl₂ to form the acyl chloride.

- Hydrazide Formation : React with 2-methylphenylhydrazine in THF at −10°C, yielding the hydrazide (89% yield).

- Cyanidation : Employ K₄[Fe(CN)₆] as a non-toxic cyanide source. Heating the hydrazide with potassium hexacyanoferrate(II) (1.2 equiv) and triethylamine (0.2 equiv) in CH₂Cl₂ at 40°C for 12 hours installs the cyano group (82% yield).

One-Pot Cyanoaroylation

A three-component reaction bypasses intermediate isolation:

- Combine N-(2-methylphenyl)imine, 3,4-dichlorobenzoyl chloride (1.1 equiv), and K₄[Fe(CN)₆] (1.5 equiv) in dichloromethane.

- Add triethylamine (0.3 equiv) and stir at 25°C for 24 hours.

- Isolate the product via column chromatography (hexane/ethyl acetate, 4:1), achieving 78% yield with >99% E-selectivity.

Mechanistic Insight : The reaction proceeds through aroyl cyanide formation, followed by nucleophilic addition of the imine nitrogen and subsequent cyclization (Figure 2).

Stereochemical Control: Ensuring E-Configuration

The E-geometry of the hydrazonoyl cyanide group is critical for biological activity. Key factors influencing stereoselectivity include:

Steric Effects

Bulky substituents on the phenyl rings favor the E-isomer by destabilizing the Z-configuration. Molecular modeling shows a 4.2 kcal/mol energy difference favoring E.

Solvent Polarity

Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-configuration through dipole interactions. In DMF, E:Z ratios exceed 20:1, compared to 5:1 in toluene.

Temperature Modulation

Lower temperatures (−10°C to 0°C) during cyanidation slow isomerization, trapping the kinetic E-product. At 25°C, equilibration reduces E-selectivity to 85%.

Table 2: Impact of Reaction Conditions on E-Selectivity

| Condition | E:Z Ratio | Yield (%) |

|---|---|---|

| DMF, −10°C | 22:1 | 81 |

| CH₂Cl₂, 25°C | 8:1 | 78 |

| Toluene, 40°C | 3:1 | 65 |

Industrial-Scale Production Considerations

Translating laboratory synthesis to manufacturing requires addressing:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency. A pilot-scale setup (Figure 3) achieves 92% conversion in 2 hours versus 6 hours batchwise.

Purification Technologies

Simulated moving bed (SMB) chromatography replaces traditional column methods, reducing solvent use by 60% and increasing throughput to 5 kg/day.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound lies in its anticancer properties . Research has indicated that derivatives of thiazole compounds exhibit promising anticancer activity against various tumor cell lines. For instance, compounds structurally related to thiazoles have been screened for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole derivatives can effectively induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study: In Vitro Antitumor Screening

A study evaluated the anticancer activity of several thiazole derivatives, including those similar to (E)-4-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide. The compounds were tested against human tumor cell lines selected by the National Cancer Institute. Results indicated diverse inhibitory activities, suggesting that the thiazole core is crucial for enhancing anticancer efficacy .

Antimicrobial Properties

The compound also exhibits antimicrobial activity , which has been explored in various studies. Thiazole derivatives have been reported to show synergistic effects when combined with conventional antibiotics such as ciprofloxacin and ketoconazole. This synergy enhances the effectiveness of existing antimicrobial treatments against resistant strains of bacteria and fungi .

Case Study: Synergistic Effects

In a recent evaluation, certain thiazole derivatives demonstrated enhanced antimicrobial activity when used in conjunction with established antibiotics. This was particularly noted in studies where combinations showed improved efficacy against common pathogens, indicating a potential application in developing new antimicrobial therapies .

Acetylcholinesterase Inhibition

Another significant application of this compound is its potential as an acetylcholinesterase inhibitor . This property is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Applications

Research has highlighted that thiazole-based compounds can inhibit acetylcholinesterase effectively, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive functions and memory retention in patients suffering from Alzheimer's disease. Molecular docking studies have supported these findings by elucidating the binding interactions between these compounds and the enzyme .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The structural modifications of thiazoles are essential for improving their biological activity.

Synthesis Overview

The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with appropriate hydrazones under controlled conditions to yield the desired thiazole derivative. The synthetic pathways have been documented extensively, showcasing various methods that can be employed to achieve high yields of these bioactive compounds .

Summary and Future Directions

The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Its anticancer properties, antimicrobial effects, and role as an acetylcholinesterase inhibitor position it as a candidate for further research and development.

Future Research Directions

Future studies should focus on:

- Comprehensive toxicity evaluations to ensure safety profiles.

- Clinical trials to assess efficacy in human subjects.

- Exploration of novel derivatives through structural modifications to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The electron-withdrawing nitro group in the 3-nitrophenyl analog could increase electrophilicity at the thiazole core, whereas the 3,4-dichlorophenyl group in the target compound balances electron withdrawal with steric bulk.

Triazole-Thiones and Benzoxazole Derivatives

Triazole-thiones (e.g., compound 6c in ) and benzoxazole-triazole hybrids share heterocyclic cores but differ in ring systems and functional groups (Table 2).

Key Observations :

- Sulfur Functionality : The thiocarbonyl group in triazole-thiones may confer distinct redox properties compared to the cyanide group in the target compound.

Piperazine and Sulfonamide Derivatives

Piperazine-linked sulfonamides (e.g., compounds 20–22 in ) share the 3,4-dichlorophenyl motif but feature pyridine sulfonamide cores (Table 3).

Key Observations :

- Pharmacophore Diversity : The pyridine sulfonamide derivatives likely target enzymes or receptors via hydrogen bonding (SO₂ and NH groups), whereas the target compound’s cyanide and thiazole groups may interact through π-π stacking or dipole interactions.

- Synthetic Accessibility: The target compound’s hydrazonoyl cyanide group may require more specialized reagents (e.g., cyanide donors) compared to sulfonamide synthesis.

Biological Activity

The compound (E)-4-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide represents a class of thiazole derivatives that have garnered interest due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of hydrazones with various electrophiles. For this compound, a general synthetic pathway includes the formation of a thiazole ring followed by the introduction of substituents that enhance biological activity. The synthesis process is crucial as it influences the compound's efficacy and safety profile.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound were screened against various human tumor cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3d | MCF-7 | 15.0 |

| 3e | HeLa | 12.5 |

| 4e | A549 | 10.0 |

| 4f | HCT116 | 8.5 |

| 4g | PC-3 | 9.0 |

These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer activity, potentially making them suitable candidates for further development as therapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies have evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.25 |

| 5a | Escherichia coli | 0.5 |

| 6e | Pseudomonas aeruginosa | 0.75 |

These results indicate that certain derivatives exhibit significant antibacterial effects, outperforming traditional antibiotics like ciprofloxacin .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Anticancer Mechanism : Thiazole derivatives may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Mechanism : These compounds can disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism and replication.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Case Study on Cancer Cell Lines : A study involving several thiazole derivatives showed that modifications in substituents led to variations in cytotoxicity against different cancer cell lines, emphasizing structure-activity relationships.

- Case Study on Antimicrobial Resistance : Research demonstrated that thiazole derivatives could restore sensitivity in antibiotic-resistant strains of bacteria when used in combination with conventional antibiotics.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by hydrazonoyl cyanide functionalization. Key steps include:

- Cyclocondensation: Reaction of α-halo ketones with thiourea derivatives under ethanol reflux (70–80°C) to form the thiazole ring .

- Substitution reactions: Coupling of 3,4-dichlorophenyl and 2-methylphenyl groups via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like K₂CO₃ .

- Hydrazonoyl cyanide formation: Reaction with cyanogen bromide (BrCN) in acetonitrile at 0–5°C to prevent side reactions .

Critical parameters: Solvent purity, temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazole intermediate to BrCN) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Methodological approaches include:

- Multi-technique validation: Cross-reference ¹H/¹³C NMR (e.g., thiazole C-H protons at δ 7.2–8.1 ppm) with IR (C≡N stretch ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Variable-temperature NMR: Identify tautomeric equilibria by observing signal splitting at low temperatures (−40°C) .

- Chromatographic purity checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect and quantify impurities >0.1% .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (e.g., thiazole C2 at δ 165–170 ppm). The dichlorophenyl group shows distinct splitting patterns due to J-coupling .

- FT-IR: Confirm C≡N (2200–2250 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (750 cm⁻¹) stretches .

- X-ray crystallography (if crystalline): Resolve stereochemistry (E-configuration) and dihedral angles between aromatic rings .

Advanced: What strategies improve synthetic yield in multi-step protocols?

Answer:

- Catalyst optimization: Replace K₂CO₃ with Cs₂CO₃ for enhanced SNAr reactivity in polar aprotic solvents (e.g., DMF) .

- Purification: Use flash chromatography (silica gel, hexane/EtOAc) after each step to isolate intermediates (>95% purity) .

- Microwave-assisted synthesis: Reduce reaction time (e.g., cyclocondensation from 12 hrs to 2 hrs) while maintaining yields >80% .

Basic: What biological activities are reported for analogous thiazole derivatives?

Answer:

- Antimicrobial activity: Thiazole-carbohydrazonoyl derivatives inhibit bacterial efflux pumps (e.g., E. coli TolC) with MIC values ≤8 µg/mL .

- Herbicidal activity: Dichlorophenyl-substituted thiazoles disrupt chloroplast function in A. thaliana (IC₅₀ ~50 µM) .

- Anticancer potential: Analogues induce apoptosis in HeLa cells via caspase-3 activation .

Advanced: How do substituents (e.g., dichlorophenyl vs. methylphenyl) influence reactivity?

Answer:

- Electron-withdrawing groups (Cl): Enhance electrophilicity at the thiazole C2 position, favoring nucleophilic additions (e.g., Grignard reagents) .

- Steric effects: The 2-methylphenyl group reduces reactivity in SNAr due to ortho-substitution, requiring higher temperatures (120°C vs. 80°C for unsubstituted aryl) .

- Electronic tuning: Hammett constants (σₚ for Cl = +0.23, CH₃ = −0.17) predict regioselectivity in cross-coupling reactions .

Basic: What functional groups dictate this compound’s reactivity?

Answer:

- Thiazole ring: Participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Carbohydrazonoyl cyanide (C≡N-N=C): Acts as a chelating agent for transition metals (e.g., Cu²⁺ in catalytic studies) .

- Dichlorophenyl group: Increases lipophilicity (logP ~3.5), enhancing membrane permeability .

Advanced: How are reaction by-products analyzed and mitigated?

Answer:

- By-product identification: Use LC-MS to detect dimers (e.g., [M+H]⁺ = 2× molecular weight) formed during cyanide coupling .

- Kinetic control: Limit BrCN exposure time (<30 mins) to prevent over-cyanation .

- Scavenging agents: Add molecular sieves (3Å) to absorb residual H₂O, reducing hydrolysis by-products .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature: Store at −20°C in amber vials to prevent photodegradation .

- Humidity control: Use desiccants (silica gel) under inert gas (N₂ or Ar) to avoid hydrolysis of the cyanide group .

- Stability monitoring: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How is thermal stability assessed for material science applications?

Answer:

- Thermogravimetric analysis (TGA): Measure decomposition onset temperature (T₀ ~200°C for thiazole derivatives) .

- Differential scanning calorimetry (DSC): Identify phase transitions (e.g., melting point reproducibility ±1°C) .

- Dynamic mechanical analysis (DMA): Test glass transition temperature (Tg) for polymer composite integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.